4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride

Description

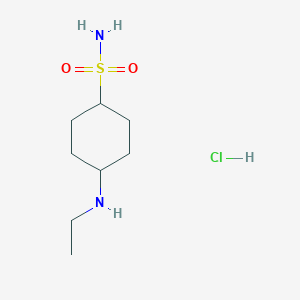

4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a cyclohexane backbone substituted with an ethylamino group at the 4-position and a sulfonamide group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key Chemical Properties (from , and 9):

- Molecular Formula: Likely C₈H₁₈ClN₂O₂S (inferred from related compounds; exact formula requires confirmation due to discrepancies in evidence).

- Molecular Weight: Reported as 232.24 g/mol .

- CAS Number: Referenced as EN300-106815 .

- Structural Features: Cyclohexane core with sulfonamide (-SO₂NH₂) and ethylamino (-NHCH₂CH₃) substituents.

Properties

IUPAC Name |

4-(ethylamino)cyclohexane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-2-10-7-3-5-8(6-4-7)13(9,11)12;/h7-8,10H,2-6H2,1H3,(H2,9,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZKBKSWKWRATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC(CC1)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexane-1-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Methylamino)cyclohexane-1-sulfonamide Hydrochloride

- Molecular Formula : C₇H₁₆ClN₂O₂S (estimated from ).

- Key Differences : Substitution of the ethyl group with a methyl group reduces steric bulk and lipophilicity.

- Implications : Lower molecular weight (≈210–220 g/mol) may enhance aqueous solubility but decrease membrane permeability compared to the ethyl derivative .

4-(Dimethylamino)cyclohexanone Hydrochloride

- Molecular Formula: C₈H₁₆ClNO ().

- Key Differences: A ketone group replaces the sulfonamide, and the amino group is dimethylated.

Dorzolamide Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₂O₄S₃ ().

- Key Differences: Features a thienothiopyran ring system instead of cyclohexane.

- Implications : Clinically used as a carbonic anhydrase inhibitor (e.g., glaucoma treatment). The heterocyclic core enhances target specificity but introduces synthetic complexity compared to cyclohexane-based analogs .

Otenabant Hydrochloride

- Molecular Formula : C₂₅H₂₅Cl₂N₇O·HCl ().

- Key Differences: Piperidine-carboxamide scaffold with ethylamino substitution.

- Implications: Demonstrates how ethylamino groups in diverse scaffolds modulate receptor binding (e.g., cannabinoid receptor antagonism for obesity treatment) .

Data Table: Structural and Physicochemical Comparison

Note: Discrepancies in molecular formulas and weights exist across sources (e.g., vs. 6). Further analytical validation is recommended.

Research Findings and Functional Insights

- Lipophilicity and Bioavailability: The ethylamino group in 4-(ethylamino)cyclohexane-1-sulfonamide hydrochloride likely confers moderate lipophilicity, balancing solubility and membrane penetration—a critical factor for central nervous system (CNS) drug candidates .

- Synthetic Accessibility : Cyclohexane-based sulfonamides are synthetically simpler than heterocyclic analogs (e.g., dorzolamide), offering cost advantages for large-scale production .

Biological Activity

4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₈ClN₃O₂S

- Molecular Weight : 228.77 g/mol

This compound features a cyclohexane ring substituted with an ethylamino group and a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to alterations in bicarbonate and pH balance in tissues, impacting various physiological processes.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The compound may exhibit activity against certain bacterial strains by interfering with folic acid synthesis, which is vital for bacterial growth.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows potential against Gram-positive bacteria, it may be less effective against Gram-negative strains.

Case Studies

-

Study on Carbonic Anhydrase Inhibition :

- A study demonstrated that this compound effectively inhibited various isoforms of carbonic anhydrases, with IC50 values ranging from 50 to 200 nM depending on the isoform. This inhibition was linked to potential therapeutic applications in treating conditions like glaucoma and epilepsy.

-

Antibacterial Efficacy :

- In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus when tested in vitro, suggesting its potential as a new antibacterial agent.

Research Findings

Recent research has focused on enhancing the efficacy and specificity of sulfonamide compounds:

- Structure-Activity Relationship (SAR) : Modifications to the ethylamino group have been explored to improve binding affinity and selectivity for carbonic anhydrase isoforms.

- Combination Therapies : Studies suggest that combining this compound with existing antibiotics may enhance overall antimicrobial efficacy due to synergistic effects.

Q & A

Q. How can researchers optimize the synthesis of 4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride to improve yield and purity?

Methodological Answer:

- Step 1: Start with commercially available precursors, such as 4-methanesulfonylphenylacetone and ethylamine derivatives, to ensure reproducibility .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, using polar aprotic solvents like DMF can enhance reaction efficiency.

- Step 3: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

- Step 4: Convert the free base to the hydrochloride salt by treating with HCl gas or aqueous HCl in ethanol, followed by recrystallization to enhance purity .

- Key Metrics: Track yield at each step and validate purity using NMR (≥95% purity for downstream assays).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use -NMR and -NMR to verify the ethylamino and sulfonamide moieties. Compare peaks with PubChem data for analogous cyclohexane sulfonamides .

- Purity Assessment: Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.5% .

- Salt Form Verification: Conduct elemental analysis (C, H, N, S, Cl) to confirm stoichiometry of the hydrochloride salt .

Q. How can solubility challenges of this compound be addressed in aqueous-based assays?

Methodological Answer:

- Salt Advantage: The hydrochloride salt form inherently improves aqueous solubility due to ionic interactions. Prepare stock solutions in deionized water or PBS (pH 7.4) at 10–50 mM .

- Co-Solvents: For low solubility, use DMSO (≤5% v/v) or cyclodextrin-based solubilizers, ensuring they do not interfere with biological targets .

- Validation: Measure solubility via dynamic light scattering (DLS) or nephelometry to confirm stability in assay buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide moiety’s role in target binding?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified sulfonamide groups (e.g., replacing -SONH with -SOMe or -CONH) .

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes. Compare with parent compound .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., carbonic anhydrase isoforms) .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed ethylamino groups) .

- pH-Dependent Stability: Test buffered solutions (pH 1–10) at 37°C. Use LC-MS to characterize degradation pathways (e.g., sulfonamide cleavage at acidic pH) .

- Mitigation: Lyophilize the compound for long-term storage or formulate with stabilizers like mannitol .

Q. How can researchers address enantiomeric impurities in synthesized batches of this chiral compound?

Methodological Answer:

- Chiral Resolution: Use preparative chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to separate R/S enantiomers .

- Enantiomeric Excess (EE): Validate via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)) .

- Biological Relevance: Compare activity of enantiomers in vitro (e.g., enzyme inhibition assays) to identify the active form .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.